2,6-Dimethoxy-N-piperidin-1-ylbenzamide is a chemical compound belonging to the class of benzamides, characterized by a piperidine ring and two methoxy groups at the 2 and 6 positions of the benzene ring. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory and analgesic properties.
The compound can be synthesized through various chemical reactions involving readily available starting materials such as methoxybenzene derivatives and piperidine. The synthesis methods often utilize techniques like amide formation, nitration, and reduction reactions.
2,6-Dimethoxy-N-piperidin-1-ylbenzamide is classified as:
The synthesis of 2,6-dimethoxy-N-piperidin-1-ylbenzamide typically involves several key steps:
For example, one synthesis route involves:
The compound can participate in various chemical reactions:
For instance, during acylation, reagents such as acetic anhydride or benzoyl chloride may be used in conjunction with bases like triethylamine to facilitate the reaction. The reaction conditions typically require careful temperature control and monitoring of reaction progress via thin-layer chromatography.
The mechanism of action for 2,6-dimethoxy-N-piperidin-1-ylbenzamide largely depends on its biological targets. Its potential pharmacological effects may involve:
2,6-Dimethoxy-N-piperidin-1-ylbenzamide has potential applications in:
Systematic Nomenclature: The compound is designated as 2,6-dimethoxy-N-piperidin-1-ylbenzamide under IUPAC rules. This name specifies:
Molecular Formula & Properties:
COC1=C(C(=CC=C1)OC)C(=O)NN2CCCCC2 FKNAUQVQPCVJRO-UHFFFAOYSA-N [4] Structural Features:
Table 1: Atomic Composition of 2,6-Dimethoxy-N-piperidin-1-ylbenzamide
| Element | Count | Role in Structure |
|---|---|---|
| Carbon | 14 | Benzene + piperidine rings |
| Hydrogen | 20 | Aliphatic/aromatic saturation |
| Nitrogen | 2 | Amide + piperidine amine |
| Oxygen | 3 | Methoxy (2) + carbonyl (1) |
Synthetic Accessibility: First synthesized via nucleophilic acyl substitution between 2,6-dimethoxybenzoyl chloride and piperidine. Alternative routes use coupling agents (e.g., DCC) with 2,6-dimethoxybenzoic acid and piperidine [4].
Pharmacological Significance:
Core Modifications Driving Target Selectivity:
Electronic & Steric Tuning:
CAS No.: 10257-55-3
CAS No.: 15091-91-5
CAS No.: 10035-03-7
CAS No.: 32157-29-2
CAS No.: 127886-77-5